Orthosulfamuron

Vue d'ensemble

Description

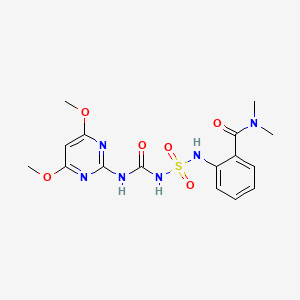

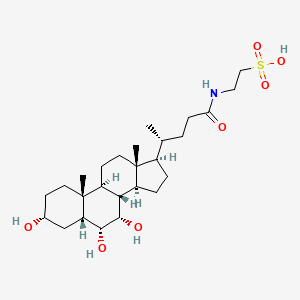

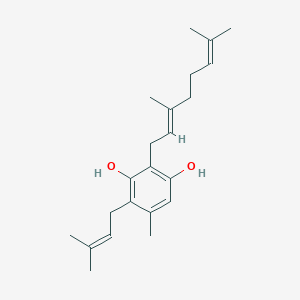

Orthosulfamuron is a systemic post-emergence herbicide belonging to the sulfamoylurea class of herbicides. Sulfamoylurea herbicides act through inhibition of branch-chain amino acid biosynthesis in plants. This compound′ s specific mode of action is through the inhibition of the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS). Inhibition of ALS/AHAS blocks the branched-chain amino acid biosynthesis of valine, leucine, and isoleucine, which are involved in the plant growth process. This compound can be synthesized by reaction of N,N-dimethyl 2-sulfamoylchloride benzcarbamate with 2-amino-4,6-dimethoxypyrimidine in the presence of a base.

This compound is an N-sulfonylurea and sulfuric amide resulting from the formal condensation of sulfuric acid with the primary amino group of 1-(4,6-dimethoxypyrimidin-2-yl)urea and with the primary amino group of 2-amino-N,N-dimethylbenzamide (1 mol eq. of each). An acetolactate synthase inhibitor, it is used as a pre- and post-emergent herbicide for the treatment of grasses and broad-leaved weeds in rice crops. It has a role as an EC 2.2.1.6 (acetolactate synthase) inhibitor and a herbicide. It is a tertiary carboxamide, a sulfuric amide, a N-sulfonylurea and an aromatic ether.

Applications De Recherche Scientifique

Herbicide dans la culture du riz

L'orthosulfamuron est un herbicide utilisé pour lutter contre les mauvaises herbes, en particulier les carex, dans le riz . Il est rapidement absorbé par les racines et les feuilles et transloqué de manière symplastique et apoplastique dans toute la plante . Il agit sur les enzymes de l'acétolactate synthase (ALS), réduisant le taux de synthèse des acides aminés à chaîne ramifiée et arrêtant ainsi la division cellulaire et la croissance des plantes .

Sécurité environnementale

L'this compound, un herbicide du riz de la famille des sulfonylurées pyrimidinyles, provoque une contamination des eaux souterraines en raison de sa persistance modérée et de sa forte solubilité dans l'eau . Il peut provoquer une phytotoxicité et, par conséquent, affecter la croissance des cultures successives .

Interaction avec les champignons du sol

Compte tenu de la sécurité environnementale, l'interaction entre l'this compound et les champignons du sol a été étudiée . Dix espèces fongiques différentes ont été trouvées survivant dans le sol contenant de l'this compound à un niveau de 50 mg kg −1 .

Dégradation par Aspergillus niger

Sur la base des rapports de recherche précédents, Aspergillus niger a été sélectionné pour l'étude de dégradation de l'this compound dans le sol stérilisé . Il a montré un taux de dégradation de l'this compound dépendant de la concentration, le taux diminuant avec l'augmentation de la concentration de l'herbicide .

Processus biochimiques

L'élucidation structurale des cinq produits de dégradation par analyse spectroscopique de chromatographie liquide-masse a indiqué que la souche fongique pouvait dégrader l'herbicide par divers processus biochimiques . La principale dégradation de l'herbicide a eu lieu par le clivage hydrolytique du pont sulfonylurée et le clivage de la liaison N (pont urée) – C (cycle pyrimidinyle) .

Mécanisme de reconnaissance

Le taux et le schéma de dégradation de l'this compound trouvés dans la présente étude suggèrent fortement la présence d'un mécanisme de reconnaissance du substrat et d'un système de réponse métabolique consécutif dans la souche A. niger isolée du sol agricole .

Mécanisme D'action

Orthosulfamuron is a systemic post-emergence herbicide belonging to the sulfamoylurea class of herbicides . It has been widely used in many rice-growing countries, including Bangladesh, India, Korea, Pakistan, the USA, and Vietnam . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary target is the plant enzyme, acetolactate synthase , also known as acetohydroxy acid synthase (ALS/AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are involved in the plant growth process .

Mode of Action

This compound inhibits the activity of ALS/AHAS . This inhibition blocks the branched-chain amino acid biosynthesis of valine, leucine, and isoleucine . These amino acids are essential for plant growth, and their deficiency leads to the cessation of cell division and plant growth .

Biochemical Pathways

The major biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . The inhibition of ALS/AHAS enzyme disrupts this pathway, leading to a deficiency of valine, leucine, and isoleucine . This deficiency halts cell division and plant growth .

Pharmacokinetics

This compound is highly soluble in water and tends to be moderately persistent in the environment . It is rapidly absorbed through both roots and leaves and is translocated symplastically and apoplastically throughout the plant . Due to its high water solubility and moderate persistence, there is a high risk of leaching to groundwater .

Result of Action

The inhibition of the ALS/AHAS enzyme by this compound leads to a deficiency of essential branched-chain amino acids, which results in the cessation of cell division and plant growth . This effectively controls the growth of weeds, especially sedges, in rice fields .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Its high water solubility and moderate persistence make it prone to leaching, potentially leading to groundwater contamination . Moreover, it may cause phytotoxicity and affect the growth of succeeding crops . Therefore, the interaction between this compound and environmental factors, such as soil fungi, is crucial for environmental safety .

Analyse Biochimique

Biochemical Properties

Orthosulfamuron plays a significant role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts the production of essential amino acids, leading to the cessation of cell division and plant growth. This compound interacts with ALS by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. In plants, it inhibits cell division and growth by disrupting the synthesis of branched-chain amino acids . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to stunted growth and eventual plant death. In animal studies, this compound has shown low mammalian toxicity but has been noted to cause neurotoxic effects and reproductive/developmental toxicity at higher concentrations .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acetolactate synthase enzyme, inhibiting its activity . This inhibition prevents the synthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth. The binding of this compound to ALS is highly specific, and this interaction is responsible for its herbicidal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is moderately persistent in the environment and can degrade through hydrolysis and microbial activity . Long-term studies have shown that this compound can cause liver hypertrophy and vacuolation in rats and mice, as well as kidney hyperplasia and spleen haemosiderosis in rats . These effects highlight the importance of monitoring the stability and degradation of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits low toxicity, but at higher doses, it can cause neurotoxic effects and reproductive/developmental toxicity . Studies have shown that there is a threshold effect, where adverse effects become more pronounced at higher concentrations. It is crucial to determine the appropriate dosage to minimize toxic effects while maintaining its herbicidal efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through hydrolysis and microbial degradation . The compound is metabolized by soil fungi, such as Aspergillus niger, which can degrade this compound through hydrolytic cleavage of the sulfonylurea bridge and N-C bond . These metabolic pathways are essential for the breakdown and detoxification of this compound in the environment.

Transport and Distribution

This compound is highly soluble in water and can be transported and distributed within cells and tissues through both symplastic and apoplastic pathways . The compound is absorbed by plant roots and leaves and translocated throughout the plant. Its high solubility and volatility also pose a risk of leaching into groundwater . Understanding the transport and distribution of this compound is crucial for assessing its environmental impact.

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it exerts its herbicidal activity by inhibiting acetolactate synthase . The compound’s localization to specific cellular compartments is facilitated by its chemical properties and interactions with cellular transport mechanisms. This targeted localization is essential for its effectiveness as a herbicide.

Propriétés

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylamino]-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O6S/c1-22(2)14(23)10-7-5-6-8-11(10)20-29(25,26)21-16(24)19-15-17-12(27-3)9-13(18-15)28-4/h5-9,20H,1-4H3,(H2,17,18,19,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDPMNSCCRBWIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034788 | |

| Record name | Orthosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes before boiling | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In n-heptane 0.23, xylene 129.8 (both in mg/L, 20 °C). In acetone 19.5, ethyl acetate 3.3, 1,2-dichloromethane 56.0, methanol 8.3 ( all in g/L, 20 °C), In water, 629 mg/L at 20 °C (pH 7); 26.2 mg/L at 20 °C (pH 4); 38,900 mg/L at 20 °C (pH 8.5) | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 at 22.0 °C | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.4X10-7 mm Hg at 20 °C at 25 °C | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Orthosulfamuron is a systemic post-emergence herbicide belonging to the sulfamoylurea class of herbicides. Sulfamoylurea herbicides act through inhibition of branch-chain amino acid biosynthesis in plants. Orthosulfamuron's specific mode of action is through the inhibition of the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS). Inhibition of ALS/AHAS blocks the branched-chain amino acid biosynthesis of valine, leucine, and isoleucine, which are involved in the plant growth process. | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Very fine white powder with a tendency to form clumps | |

CAS No. |

213464-77-8 | |

| Record name | Orthosulfamuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213464-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orthosulfamuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213464778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orthosulfamuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orthosulfamuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORTHOSULFAMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO0AIV9EYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

157 °C | |

| Record name | Orthosulfamuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![uridine 5'-[3-(L-rhamnopyranosyl) dihydrogen diphosphate]](/img/structure/B1249318.png)

![(1S,2R,4R,7E)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1249321.png)

![3-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1249326.png)

![2,5-Pyrrolidinedione, 1-[4-(diethylamino)-2-butyn-1-yl]-](/img/structure/B1249330.png)